5-(4-methoxyphenyl)-N-(3-methylbutyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-N-(3-methylbutyl)nicotinamide, also known as GSK-3β inhibitor VIII, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been found to exhibit potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Nicotinamide in Disease Prevention and Treatment
Cancer Chemoprevention
Nicotinamide has been studied for its role in cancer chemoprevention, particularly in breast cancer. It reduces the incidence of experimental tumors in animals and is tested for its weak toxicity in humans as a chemopreventive agent. The mechanisms of its antineoplastic action are not fully understood, but it may involve an immunoenhancing effect (Villa et al., 1993); (Veronesi et al., 1992).
Diabetes Management
Nicotinamide has been proposed as a treatment to prevent or delay the onset of Type 1 Diabetes Mellitus (T1DM) by preserving pancreatic beta-cell function. Studies show varied efficacy, indicating the need for further research to understand its role in diabetes management (Gale, 2004); (Greenbaum et al., 1996).
Nicotinamide in Neurological and Psychiatric Disorders
Parkinson's Disease and Neurotoxicity
Exposure to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinsonism by selectively damaging brain dopamine neurons, parallels research into the neuroprotective effects of nicotinamide and its influence on dopamine metabolism (Burns et al., 1985).
Schizophrenia Treatment
Early studies explored the use of nicotinic acid in treating schizophrenia, showing some promise in long-term outcomes for patients. This line of research reflects the ongoing interest in nicotinamide's potential effects on mental health disorders (Hoffer & Osmond, 1964).
Metabolic and Safety Studies
Metabolic Effects and Safety
Research on nicotinamide's metabolic effects and safety profile is critical, especially concerning its use in therapeutic interventions. Studies addressing its pharmacokinetics and the safety of oral administration in humans contribute to a deeper understanding of its potential and limitations (Irie et al., 2020).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-7-6-8-20(19(18)2)28-24(31)16-33-25-15-23(26-17-27-25)30-13-11-29(12-14-30)21-9-4-5-10-22(21)32-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXGBUTSNJAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.